

4-Bromo-8-nitroisoquinoline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-8-nitroisoquinoline**

Cat. No.: **B2844604**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-8-nitroisoquinoline**: Properties, Synthesis, and Reactivity for Advanced Research

Abstract

4-Bromo-8-nitroisoquinoline is a strategically important heterocyclic building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct and orthogonally reactive functional groups—a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily converted to a versatile amine—makes it a highly valuable intermediate. This guide provides a comprehensive technical overview of its chemical properties, proposes a robust synthetic pathway, details its key chemical transformations, and discusses its potential applications for researchers, chemists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's fundamental properties is critical for its safe handling, storage, and application in experimental work.

Identifier and Structural Information

The unique identity and structure of **4-bromo-8-nitroisoquinoline** are defined by several key identifiers.

Table 1: Core Identifiers and Structural Details

Property	Value	Source(s)
CAS Number	677702-62-4	[1] [2] [3]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1] [3] [4]
Molecular Weight	253.055 g/mol	[3] [4]
IUPAC Name	4-bromo-8-nitroisoquinoline	[1]
Canonical SMILES	C1=CC2=C(C=NC=C2C(=C1)- -INVALID-LINK--[O-])Br	[3]

| InChI Key | KPCPLMDZUBRAKV-UHFFFAOYSA-N |[\[1\]](#)[\[3\]](#)[\[4\]](#) |

Figure 1: Chemical Structure of **4-Bromo-8-nitroisoquinoline**.

Physical and Chemical Properties

The physical state and key chemical metrics dictate the conditions required for reactions and storage.

Table 2: Physical and Chemical Data

Property	Value	Source(s)
Physical Form	Solid	[1] [4]
Boiling Point	379.9 ± 27.0 °C at 760 mmHg	[1]
pKa (Predicted)	1.56 ± 0.24	[3]
Topological Polar Surface Area	58.7 Å ²	[3]
Hydrogen Bond Acceptor Count	3	[3]
Purity (Typical)	95-98%	[1] [4]

| Storage Temperature | 4°C or Room Temperature |[\[1\]](#) |

Spectroscopic Profile

While specific spectral data for **4-bromo-8-nitroisoquinoline** is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds like 4-bromoisoquinoline and 5-bromo-8-nitroisoquinoline.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- ¹H NMR: The spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring and the benzene ring will appear as doublets, triplets, or doublets of doublets, with coupling constants characteristic of aromatic systems. The presence of the electron-withdrawing nitro group and the electronegative bromine atom will cause significant downfield shifts for adjacent protons.
- ¹³C NMR: Nine distinct signals are expected in the aromatic region. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronic effects. The carbon atom attached to the nitro group (C8) will also show a characteristic shift.
- IR Spectroscopy: Key vibrational bands would include those for C=N stretching in the isoquinoline ring, Ar-NO₂ stretching (symmetric and asymmetric, typically around 1530 and 1350 cm⁻¹), and C-Br stretching in the lower frequency region.

Handling and Safety Precautions

This compound is classified as harmful and requires careful handling in a laboratory setting.

Table 3: GHS Hazard and Precautionary Information

Category	Statement	Source(s)
Signal Word	Warning	[1]
Pictogram	GHS07 (Exclamation Mark)	[1]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1]

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[\[1\]](#)[\[8\]](#) |

Expert Insight: Always handle **4-bromo-8-nitroisoquinoline** in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[9\]](#) Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Characterization

While **4-bromo-8-nitroisoquinoline** is commercially available, understanding its synthesis is crucial for specialized applications or when scaling up. A logical synthetic route involves the nitration of a 4-bromoisoquinoline precursor.

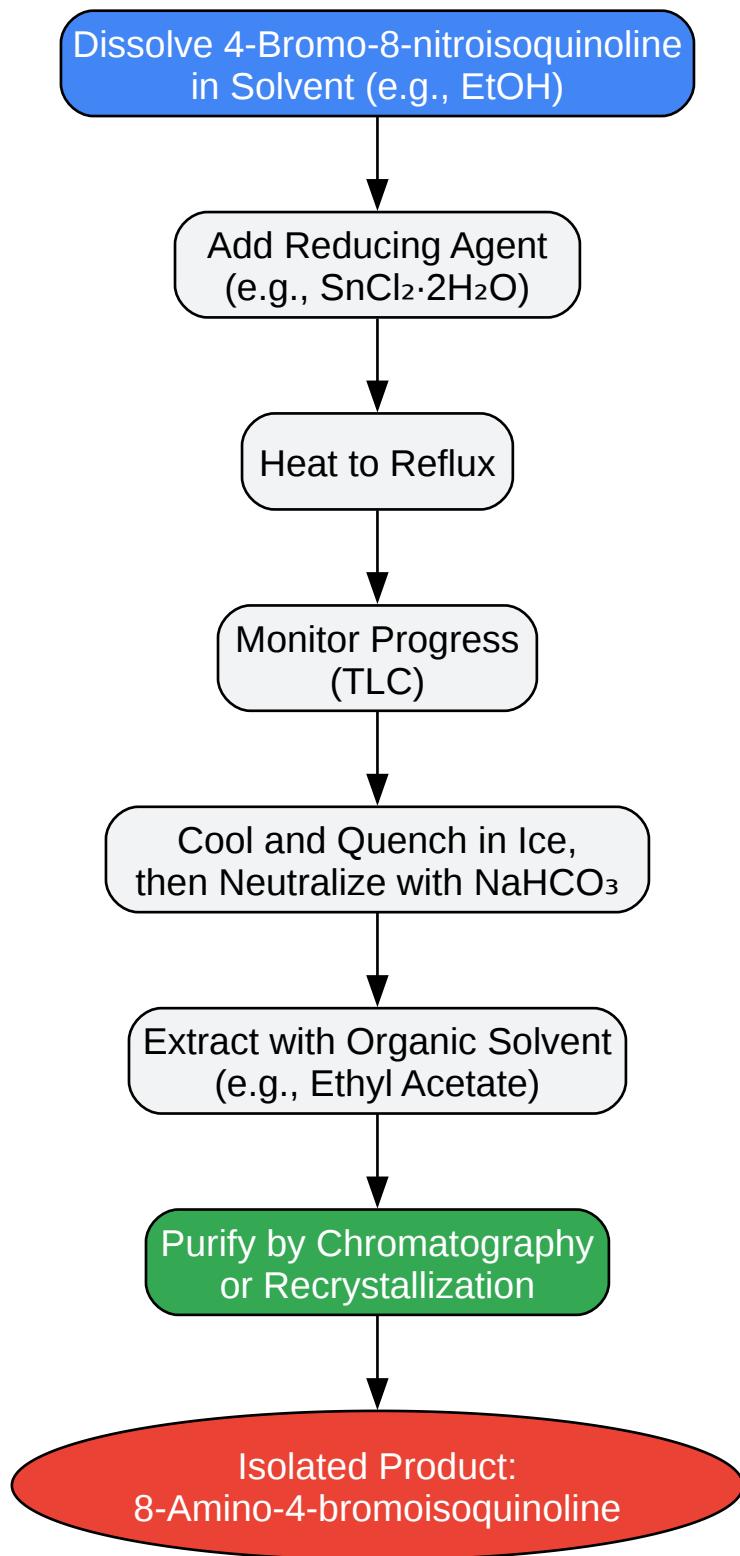
Retrosynthetic Analysis

A plausible retrosynthetic pathway disconnects the nitro group first, leading back to the key intermediate 4-bromoisoquinoline, which itself can be synthesized from isoquinoline.

Combine Reactants
(Halo-isoquinoline, Boronic Acid, Base)

Establish Inert Atmosphere
(Evacuate/Backfill with N_2/Ar)

Add Degassed Solvents
and Palladium Catalyst


Heat Reaction Mixture
(e.g., 80-100 °C)

Monitor Progress
(TLC / LC-MS)

Aqueous Workup
and Extraction

Column Chromatography

Isolated Product:
4-Aryl-8-nitroisoquinoline

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-8-nitroisoquinoline | 677702-62-4 [sigmaaldrich.com]
- 2. 677702-62-4 Cas No. | 4-Bromo-8-nitroisoquinoline | Apollo [store.apolloscientific.co.uk]
- 3. Page loading... [guidechem.com]
- 4. 4-BROMO-8-NITROISOQUINOLINE | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Bromoisoquinoline(1532-97-4) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [4-Bromo-8-nitroisoquinoline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2844604#4-bromo-8-nitroisoquinoline-chemical-properties\]](https://www.benchchem.com/product/b2844604#4-bromo-8-nitroisoquinoline-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com